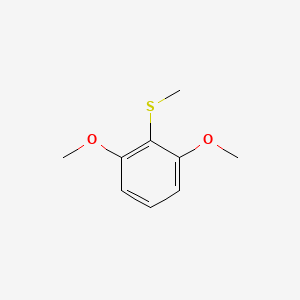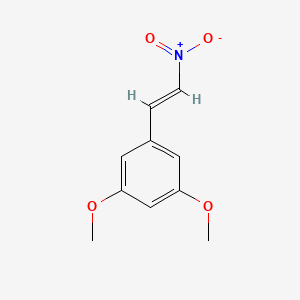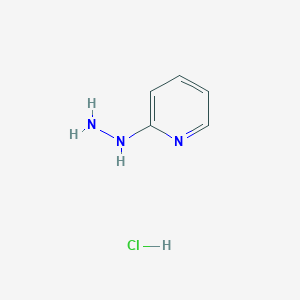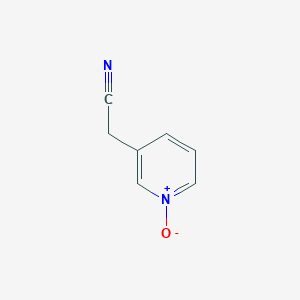
Oxirane-d4
概要
説明
1,2-dideuterioethanol , is a deuterated derivative of ethylene oxide. It is a cyclic ether with a molecular formula of C2D4O and a molecular weight of 48.0772 . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms typically found in ethylene oxide.
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes. The mechanism involves an acid-base balance that generates a good nucleophile (alkoxide), which then cyclizes through an intramolecular S_N2 reaction.
Alkene Epoxidation: Peracids, such as meta-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes (epoxides).
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Industrial Production Methods:
Epoxidation of Alkenes: This is a common industrial method where alkenes are reacted with peracids to produce oxiranes.
Deoxygenation Reactions: Oxiranes can be deoxygenated using λ3-phosphorus reagents, leading to the formation of various derivatives.
Types of Reactions:
Oxidation: Oxirane-d4 can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions involve the replacement of atoms or groups within the oxirane ring.
Common Reagents and Conditions:
Peracids (e.g., MCPBA): Used for epoxidation reactions.
Tertiary Amines: Used in amine-catalyzed ring-opening reactions with carboxylic acids.
λ3-Phosphorus Reagents: Used for deoxygenation reactions.
Major Products Formed:
Diols: Common products of oxidation reactions.
Alcohols: Products of reduction reactions.
Carbonyl Compounds: Products of substitution reactions.
科学的研究の応用
Oxirane-d4 is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving deuterated compounds to trace biochemical pathways.
Medicine: In the development of deuterated drugs for improved pharmacokinetics and reduced toxicity.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism by which Oxirane-d4 exerts its effects involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing insights into the behavior of deuterated compounds in biological systems.
Molecular Targets and Pathways:
Enzymatic Reactions: this compound can be used to study enzyme-catalyzed reactions involving epoxides.
Biochemical Pathways: Deuterated compounds are valuable in tracing biochemical pathways and understanding metabolic processes.
類似化合物との比較
Ethylene Oxide: The non-deuterated form of Oxirane-d4.
1,2-Epoxybutane: A four-carbon oxirane derivative.
cis-2,3-Epoxybutane and trans-2,3-Epoxybutane: Isomers of 1,2-epoxybutane.
1,2,3,4-Diepoxybutane (DEB): A compound with multiple epoxide groups.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly useful in scientific research where isotopic labeling is required.
特性
IUPAC Name |
2,2,3,3-tetradeuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPIBMASNFSPL-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984115 | |
| Record name | (~2~H_4_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-57-4 | |
| Record name | Oxirane-d4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_4_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6552-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)









